2,3,4,5,6-Pentabromotoluene
Description
Significance as an Emerging Environmental Contaminant
The significance of 2,3,4,5,6-Pentabromotoluene as an emerging environmental contaminant stems from its detection in various environmental matrices across the globe. researchgate.netvilniustech.lt As a "novel" brominated flame retardant, it has been used as a replacement for older, now-regulated BFRs like polybrominated diphenyl ethers (PBDEs). researchgate.net This shift in chemical use has led to the introduction of PBT and other novel BFRs into the environment.
Studies have documented the presence of PBT in sewage sludge, sediment, indoor dust, and the air. nih.govvilniustech.ltnih.gov Its detection in such varied environments indicates its widespread distribution and potential for human and ecosystem exposure. For instance, PBT has been identified in sediment and suspended particulate matter in the Western Scheldt estuary in the Netherlands, with concentrations ranging from 0.05 to 0.30 μg/kg dry weight. miljodirektoratet.no It has also been detected in house dust samples in Barcelona, Spain, and in air samples from a BFR production area in China. vilniustech.ltnih.gov
Environmental Levels of this compound
| Environmental Matrix | Location | Concentration Range | Source |
|---|---|---|---|
| Sediment | Western Scheldt estuary, Netherlands | 0.05 - 0.30 μg/kg dry weight | miljodirektoratet.no |
| Suspended Particulate Matter | Western Scheldt estuary, Netherlands | 0.05 - 0.30 μg/kg dry weight | miljodirektoratet.no |
| Indoor Dust | Barcelona, Spain | Detected, but at lower frequency than other BFRs | vilniustech.ltunesp.br |
| Air | Weifang, China (BFR production area) | Part of alternative BFRs with concentrations from 620 to 3.6×10⁴ pg/m³ | nih.gov |
| Sediment Cores | E-waste recycling site, South China | Environmental burden estimated at 0.02 kg | nih.gov |
Historical Context of Brominated Flame Retardants (BFRs) Research
The use of BFRs began to grow significantly in the 1970s to meet fire safety standards. uantwerpen.be However, over the following decades, research revealed that many of these compounds, particularly the polybrominated diphenyl ethers (PBDEs), were persistent, bioaccumulative, and toxic. researchgate.net This led to international regulations and phase-outs of several legacy BFRs.
This regulatory action created a demand for alternative flame retardants, leading to the development and use of "novel" BFRs, including this compound. researchgate.net The term "novel" can be misleading, as some of these compounds have been in use for some time but have only recently been the focus of environmental monitoring and research. The research on these newer BFRs has largely followed the path of their predecessors, with initial discoveries in environmental samples prompting further investigation into their fate, transport, and potential effects.
Research Gaps and Future Perspectives for this compound Studies
Despite its detection in the environment, significant knowledge gaps remain regarding this compound. A primary area for future research is a more comprehensive understanding of its environmental fate and transport. While its persistence is suspected due to its chemical structure, more data is needed on its degradation pathways and potential for long-range transport. researchgate.net
Furthermore, the toxicological profile of PBT is not fully characterized. researchgate.net While it is known to have relatively low accumulation coefficients in juvenile Atlantic salmon, more extensive studies are needed to understand its potential for bioaccumulation and biomagnification in different food webs. nih.gov The potential for PBT to cause long-term adverse effects in aquatic environments has been noted, but more ecotoxicological data is required for a thorough risk assessment.
Future research should also focus on:
Developing and standardizing analytical methods for the routine monitoring of PBT in a wider range of environmental and biological samples. researchgate.net
Investigating the potential for PBT to be transformed into other potentially harmful compounds in the environment.
Conducting comprehensive toxicological studies to assess its potential impacts on human health and various ecosystems.
Quantifying its presence in a broader range of consumer products to better understand its sources and release pathways.
Addressing these research gaps is crucial for a complete environmental and health risk assessment of this compound and for informing future regulatory decisions regarding its use.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-methylbenzene | |
|---|---|---|
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InChI |
InChI=1S/C7H3Br5/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3 | |
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InChI Key |
OZHJEQVYCBTHJT-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |
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Molecular Formula |
C7H3Br5 | |
| Record name | PENTABROMOTOLUENE | |
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DSSTOX Substance ID |
DTXSID3025833 | |
| Record name | Pentabromotoluene | |
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Molecular Weight |
486.62 g/mol | |
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Physical Description |
Pentabromotoluene is a colorless powder. Insoluble in water. (NTP, 1992), Colorless solid; [CAMEO] White solid; [MSDSonline] | |
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| Record name | 2,3,4,5,6-Pentabromotoluene | |
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Solubility |
Insoluble (<1 mg/ml) (NTP, 1992) | |
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Density |
2.97 at 63 °F (NTP, 1992) - Denser than water; will sink | |
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Vapor Pressure |
0.0000108 [mmHg] | |
| Record name | 2,3,4,5,6-Pentabromotoluene | |
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CAS No. |
87-83-2; 26101-97-3(replacedby87-83-2), 87-83-2 | |
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| Record name | Pentabromotoluene | |
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| Record name | 2,3,4,5,6-Pentabromotoluene | |
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| Record name | Benzene, 1,2,3,4,5-pentabromo-6-methyl- | |
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| Record name | 2,3,4,5,6-pentabromotoluene | |
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| Record name | PENTABROMOTOLUENE | |
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| Record name | 2,3,4,5,6-PENTABROMOTOLUENE | |
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Melting Point |
550 °F (NTP, 1992) | |
| Record name | PENTABROMOTOLUENE | |
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Environmental Occurrence and Distribution of 2,3,4,5,6 Pentabromotoluene
Detection in Environmental Matrices
Scientific monitoring has confirmed the presence of 2,3,4,5,6-Pentabromotoluene in aquatic, atmospheric, and terrestrial environments. Its detection is frequently associated with industrialized regions and areas impacted by electronic waste processing.
Aquatic Environments (Water, Sediment, Sewage Sludge)
The occurrence of this compound in aquatic systems is a significant concern due to the potential for long-range transport and entry into the food web.
Water: PBT is generally insoluble in water. echemi.com In a study of various environmental samples from potential BFR source zones in Norway, PBT was only detected in a few locations. researchgate.net Research analyzing sewage in another study reported concentrations of PBT ranging from not detected to 0.45 ng/L. researchgate.net
Sediment: Sediments can act as a sink for persistent organic pollutants like PBT. A study of a pond at an e-waste recycling site in South China detected PBT in all layers of sediment cores, indicating long-term contamination. mdpi.com The estimated environmental burden of PBT in the studied pond was 0.02 kg. mdpi.com
Sewage Sludge: Sewage sludge, a byproduct of wastewater treatment, can concentrate hydrophobic compounds. cornell.edu While comprehensive data on PBT concentrations in sludge is limited, its use in various consumer and industrial products suggests a pathway into wastewater and subsequent accumulation in sludge. researchgate.net Halogenated flame retardants are known to be present in sewage sludge, which, if used as fertilizer, can introduce these pollutants into the terrestrial environment. researchgate.net
Table 1: Detection of this compound in Aquatic Environments
| Environmental Matrix | Concentration Range | Location/Study Details | Source |
|---|---|---|---|
| Sewage | nd - 0.45 ng/L | General environmental sampling | researchgate.net |
| Pond Sediment | Detected (Environmental burden of 0.02 kg) | E-waste recycling site, South China | mdpi.com |
Atmospheric Compartments (Air, Indoor Dust)
Airborne transport is a key distribution pathway for semi-volatile organic compounds. PBT is considered an air pollutant, and its presence has been noted in both outdoor and indoor environments. chemdad.comcymitquimica.com
Air: PBT has been detected in air samples collected from an e-waste recycling region in Northern China. epa.gov Its low vapor pressure suggests it is likely to be associated with particulate matter. haz-map.com The presence of BFRs in the atmosphere, even in remote areas, points to their potential for long-range environmental transport. epa.gov
Indoor Dust: Indoor dust is a significant reservoir for many flame retardants released from consumer products. duke.edu BFRs are not chemically bound to the materials they are added to and can easily leach out, accumulating in dust. duke.edu While specific concentration data for PBT in dust is not widely available in the reviewed literature, studies frequently detect a wide range of BFRs in indoor dust samples from homes, offices, and cars. ntn.org.auscispace.com
Terrestrial Environments (Soil)
Soil contamination can occur through atmospheric deposition, application of contaminated sewage sludge, and disposal of PBT-containing products in landfills. Studies at e-waste recycling sites in China have confirmed the presence of PBT in soil, indicating direct contamination from recycling activities. epa.gov The persistence of PBT suggests it can remain in the soil for extended periods, with potential for uptake by organisms and leaching into groundwater. cymitquimica.com
Sources and Pathways of Environmental Release
The environmental presence of this compound is primarily linked to its production and use as a flame retardant and the subsequent management of products containing it.
Industrial and Commercial Applications (e.g., Flame Retardants in Products)
This compound has been widely used as an additive flame retardant to increase the fire resistance of various materials. cymitquimica.com Its applications include:
Textiles cenmed.com
Rubber cenmed.com
Unsaturated polyesters cenmed.com
Polyethylene cenmed.com
Paint emulsions chemdad.com
During the manufacturing, use, and aging of these products, PBT can be released into the environment through volatilization and leaching. duke.edu
Waste Management and Recycling (e.g., E-waste Dismantling Sites)
Waste streams are a major pathway for the release of PBT into the environment.
E-waste: Electronic waste is a significant source of a variety of BFRs. mdpi.com Informal and outdated recycling techniques, such as open burning and crude dismantling, can release these compounds directly into the soil, water, and air. mdpi.comepa.gov Studies in both Southern and Northern China have specifically identified PBT in multiple environmental matrices at e-waste recycling sites. mdpi.comepa.gov
Landfills and Recycling Facilities: Landfills and metal recycling stations that handle BFR-containing materials are also recognized as potential source zones. researchgate.net Leachate from landfills can contaminate groundwater, while emissions from recycling processes can contribute to air pollution. researchgate.net The presence of PBT has been noted near such facilities in Norway. researchgate.net
Global and Regional Distribution Patterns
This compound has been identified in various environmental compartments across different global regions, indicating its widespread distribution. Its presence is often linked to both proximity to industrial sources and long-range environmental transport.
In a Norwegian study, PBT was detected in environmental samples near potential source zones. researcher.life Specifically, it was found in locations associated with a metal recycling factory, suggesting that recycling and waste handling processes for products containing PBT can lead to its environmental release. researcher.life The study noted that PBT was detected in fewer locations compared to other brominated flame retardants like hexabromobenzene (B166198) (HBB), which was found more widely. researcher.life
Evidence of long-range transport is demonstrated by the detection of PBT in remote ecosystems. The compound has been found in some samples from the Arctic, including in seabirds and marine mammals. tcichemicals.com Its presence in Arctic biota suggests that PBT can travel long distances via atmospheric currents, deposit in these pristine environments, and subsequently bioaccumulate in food webs, reaching higher trophic level organisms. tcichemicals.com Similarly, other brominated flame retardants have been detected in the Antarctic atmosphere, with some studies pointing to local research stations as potential in-situ sources for these types of recently used chemicals. fishersci.canih.gov
The detection of PBT in diverse and remote locations underscores its persistence in the environment. researcher.lifetcichemicals.com
Interactive Data Table: Regional Distribution of this compound
| Region/Country | Environmental Matrix/Biota | Key Findings | Reference(s) |
| Norway | Environmental samples near source zones | Detected near a metal recycling factory and other limited locations. Less widespread than HBB. | researcher.life |
| Arctic | Seabirds, Marine Mammals | Detected in some biota samples, indicating long-range atmospheric transport and accumulation in higher trophic level organisms. | tcichemicals.com |
Temporal Trends in Environmental Concentrations
Establishing definitive long-term temporal trends for this compound is challenging due to limited historical monitoring data specifically for this compound. researcher.life However, trends for the broader class of brominated flame retardants (BFRs), particularly the more extensively studied polybrominated diphenyl ethers (PBDEs), can provide context for the potential historical deposition of PBT.
Studies using dated sediment cores from lakes and fjords in Western Europe have shown a clear time-dependent pattern for PBDEs. nih.gov These records indicate that concentrations began to rise in the 1970s, coinciding with the start of their industrial production. nih.gov In some of these locations, concentrations of certain PBDEs appeared to be leveling off or even decreasing in the most recent sediment layers from the late 1990s. nih.gov Analysis of sediment cores from English lakes also shows PBDE concentrations increasing toward the present. researcher.life This general pattern of increasing concentrations for several decades followed by a leveling off or decline reflects the history of production and use, as well as regulatory actions for some BFRs.
Temporal trend studies in wildlife also show a similar pattern for PBDEs. For example, concentrations in guillemot eggs from Sweden and in ringed seals from the Canadian Arctic increased for several decades before slowing or leveling off. In contrast, concentrations in Arctic biota were still observed to be rising in the early 2000s, reflecting the continued use of some BFR formulations in North America and their subsequent transport to polar regions.
While these trends for PBDEs are informative, the re-emergence of concern for PBT, which has been in use for decades, highlights the need for more specific monitoring to understand its own distinct environmental concentration trends. researcher.life
Interactive Data Table: Summary of Temporal Trends for Related Brominated Flame Retardants (PBDEs)
| Location | Matrix | Compound Class | Observed Trend | Time Period | Reference(s) |
| Western Europe (Drammenfjord, Wadden Sea, Lake Woserin) | Sediment Cores | PBDEs | Concentrations increased starting in the 1970s; leveling off or decreasing in layers from 1995-1999. | ~1970s - 1999 | nih.gov |
| English Lakes | Sediment Cores | PBDEs | Concentrations increased towards the present. | ~1950 - Present | researcher.life |
| Canadian Arctic | Ringed Seals | PBDEs | Concentrations increased. | 1981 - 2000 | |
| Sweden | Guillemot Eggs | PBDEs | Concentrations showed an increasing trend that slowed over time. | 1969 - 2000 |
Environmental Fate and Transformation of 2,3,4,5,6 Pentabromotoluene
Photolytic Degradation Pathways
Photodegradation is recognized as an efficient process for the removal of PBT from liquid environments. nih.govresearchgate.net The process involves the breakdown of the compound upon exposure to light, leading to a variety of transformation products through several mechanistic steps.
The photolytic degradation of 2,3,4,5,6-Pentabromotoluene has been consistently shown to follow pseudo-first-order kinetics. nih.govresearchgate.netnih.govacs.orgresearchgate.net This model indicates that the rate of degradation is directly proportional to the concentration of PBT under constant environmental conditions.
The initial concentration of PBT can influence the degradation rate. In one study, as the initial concentration of PBT was increased from 0.25 mg/L to 1 mg/L under 334–365 nm irradiation, the degradation rate constant decreased. nih.govnih.gov This phenomenon is attributed to a reduction in the amount of light energy received per molecule and potential competition for photons from intermediate metabolites formed during the degradation process. nih.govresearchgate.netnih.gov For instance, under light with a wavelength of 180–400 nm, the degradation of PBT can reach 99% within 30 minutes. nih.gov
| Initial Concentration (mg/L) | Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) | Correlation Coefficient (R²) |
|---|---|---|---|
| 0.25 | 0.1799 | 3.85 | 0.9935 |
| 0.5 | 0.1702 | 4.07 | 0.9928 |
| 1.0 | 0.1714 | 4.04 | 0.9946 |
The efficiency of PBT photodegradation is highly dependent on the wavelength of the light source. nih.govnih.gov Shorter wavelengths, which correspond to higher energy, generally result in faster degradation rates. Research has demonstrated a clear trend in degradation efficiency based on the spectral range of the irradiation.
The degradation rates were found to be in the following order: 180–400 nm > 334–365 nm > 400–700 nm. nih.govresearchgate.netnih.gov Another study categorized the effectiveness of different light sources, finding the degradation rates followed the order of UVC > UVB > sunlight, with almost no degradation observed under UVA light. researchgate.netresearchgate.net The half-life of PBT has been reported to range from 3.85 to 120.40 minutes depending on the wavelength used. nih.gov
| Wavelength Range (nm) | Rate Constant (k, min⁻¹) |
|---|---|
| 180–400 | 0.1702–0.3008 |
| 334–365 | 0.0265–0.0433 |
| 400–700 | 0.0058–0.0099 |
The choice of solvent has a significant impact on the photodegradation kinetics of PBT. nih.govnih.gov Different organic solvents can alter the degradation rate by influencing light absorption and mediating electron transfer processes. nih.govbris.ac.ukbris.ac.uk Studies have shown the order of degradation rates in various solvents to be: acetone (B3395972) > toluene (B28343) > n-hexane. nih.govresearchgate.netnih.gov
This effect is partly explained by the solvent's own ability to absorb UV light; solvents with higher cutoff wavelengths (e.g., acetone) may compete with PBT for light energy, thereby slowing the degradation rate. nih.gov Conversely, the half-life of PBT is shortest in n-hexane and longest in acetone. nih.gov Quantum chemical calculations suggest that the energy change associated with electron transfer between the solvent and the PBT molecule is a key determinant of the solvent's effect on photodegradation. nih.govresearchgate.netnih.gov The solvent can also influence the product distribution; irradiation in toluene yields a mix of tetra- and tribrominated products, whereas in benzotrifluoride (B45747), the reaction is more selective, primarily yielding tetrabrominated isomers. acs.org Furthermore, the formation of hydroxylated transformation products was found to be significantly higher in benzotrifluoride than in toluene. nih.gov
| Solvent | Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) | Correlation Coefficient (R²) |
|---|---|---|---|
| n-hexane | 0.1714 | 4.04 | 0.9946 |
| Toluene | 0.0408 | 17.02 | 0.9912 |
| Acetone | 0.0299 | 23.19 | 0.9951 |
The primary pathway for the phototransformation of PBT is hydrodebromination, a process involving the stepwise removal of bromine atoms and their replacement with hydrogen atoms. researchgate.netnih.gov This leads to the formation of less-brominated congeners.
The main identified products are predominantly tetra- and tribrominated toluenes. researchgate.netnih.govacs.orgacs.org Specifically, 2,4,5-tribromotoluene (B1295338) and 2,4,6-tribromotoluene (B109049) have been identified as photolytic products of PBT. researchgate.netresearchgate.net
In addition to hydrodebromination, the formation of polar, hydroxylated transformation products (OH-TPs) has been observed upon UV irradiation. nih.govnih.govresearchgate.net For PBT, this includes a suite of nine different OH-TPs, comprising six tribrominated and three tetrabrominated congeners. nih.govresearchgate.net The transformation rate tends to decrease as the degree of bromination decreases. nih.govresearchgate.netresearcher.life Further irradiation can also result in dihydroxylated compounds, such as tri- and tetrabrominated diphenols. nih.govresearchgate.net
The photodegradation of PBT is understood to proceed through a series of specific chemical reactions. The principal mechanism is believed to be a nucleophilic reaction involving the bromine atoms attached to the benzene (B151609) ring. nih.govresearchgate.netnih.gov
A key process is reductive debromination, or hydrodebromination, where a carbon-bromine bond is cleaved, and the bromine atom is replaced by a hydrogen atom. acs.org This process is not random; it is structurally controlled. acs.org Bromine removal is favored at positions on the aromatic ring that have a high density of bromine atoms. researchgate.netnih.govacs.orgacs.org More specifically, the exchange of a bromine atom for a hydrogen atom (Br → H) occurs approximately three times faster at positions that are flanked by two adjacent bromine atoms. researchgate.netnih.govacs.orgacs.org This preferential pathway explains the observation that the rate of hydrodebromination significantly decreases once the compound has been reduced to the tribrominated level, as the more reactive, sterically crowded bromine atoms have already been removed. researchgate.netnih.govacs.org For the formation of hydroxylated products, the mechanism involves the exchange of a bromine atom for a hydroxyl group (Br→OH), which occurs more readily than the hydroxylation of a carbon-hydrogen bond and is favored at the meta- and ortho-positions. nih.govresearchgate.net
Biodegradation and Biotransformation
Compared to photolysis, the biodegradation of this compound is considered a much slower process. nih.govresearchgate.net While photolytic degradation can efficiently reduce PBT to lower-brominated forms, the complete mineralization of these transformation products may require other environmental processes. Research suggests that a combination of photolytic and biological processes might be necessary for the full degradation of the less-brominated and more persistent photoproducts, such as tribrominated toluenes. researchgate.netnih.govacs.org The initial, highly-brominated PBT molecule is less amenable to microbial attack, but its phototransformation products may be more susceptible to subsequent microbial transformation.
Assessment of Ready Biodegradability in Screening Tests
Standardized screening tests for ready biodegradability, such as those outlined in the OECD 301 guidelines, are crucial for assessing the potential persistence of chemical substances. These tests expose the substance to a diverse microbial inoculum from sources like wastewater treatment plants and monitor for its mineralization to carbon dioxide and water over a 28-day period. For a substance to be classified as "readily biodegradable," it must typically achieve 60-70% degradation within this timeframe, often within a 10-day window.
Microbial Transformation Potential
While ready biodegradability is unlikely, the potential for microbial transformation of this compound under various environmental conditions warrants consideration. The microbial degradation of aromatic compounds is a well-documented process, typically initiated by enzymatic reactions that modify the chemical structure. For toluene and its derivatives, degradation often begins with the oxidation of the methyl group or hydroxylation of the aromatic ring.
Remediation Dynamics in Biological Systems (e.g., Earthworms)
Soil-dwelling organisms can play a significant role in the fate and transport of persistent organic pollutants. Earthworms, in particular, are recognized for their ability to bioaccumulate and sometimes metabolize contaminants.
A study investigating the enrichment and removal of five brominated flame retardants, including PBT, in earthworms (Eisenia fetida) under co-exposure conditions found that PBT accumulates in these organisms. The enrichment of PBT in earthworms was observed to increase with both rising exposure concentration and time. rsc.org The distribution within the earthworm's tissues was not uniform, with the highest concentrations of PBT found in the intestine and epidermis, accounting for over 60% of the total body burden for most of the exposure period. rsc.org
Interestingly, the study also revealed that earthworms exhibit a capacity for the removal of PBT. Significantly decreased concentrations of PBT were found in the earthworm casts compared to the ingested soil, indicating that earthworms can contribute to the remediation of PBT-contaminated soil. rsc.org This suggests that while earthworms bioaccumulate PBT, their digestive processes may also play a role in its transformation or facilitate its degradation by gut microbes, thereby accelerating its removal from the soil matrix.
Environmental Partitioning Behavior
The way this compound distributes itself among different environmental media—air, water, soil, and biota—is governed by its physicochemical properties.
Estimation and Validation of Partitioning Properties
Due to the limited availability of experimental data for many emerging contaminants, computational models are often used to estimate key partitioning properties. For PBT, properties such as the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc) are critical for predicting its environmental behavior. rsc.orgresearchgate.net These coefficients indicate the chemical's tendency to associate with organic phases (like lipids in organisms or organic matter in soil) versus remaining in water.
The partitioning properties for PBT have been estimated and validated using computational methods. rsc.orgresearchgate.net The octanol-water partition coefficient (LogP, which is equivalent to Log Kow) for this compound has been estimated using the Crippen Method to be 5.808. chemeo.com This high Log Kow value signifies a strong tendency to partition from water into fatty tissues and organic matter, suggesting a high potential for bioaccumulation and strong sorption to soil and sediment.
| Property | Estimated Value | Method |
| Log Kow | 5.808 | Crippen Method chemeo.com |
| Log Koc | 4.24 | Estimated from Log Kow |
| Log Koc was estimated using the regression equation: Log Koc = 0.69 * Log Kow + 0.22 researchgate.net |
Adsorption and Desorption in Environmental Compartments (e.g., Soil, Sediment)
The mobility of PBT in the environment is largely controlled by its adsorption to soil and sediment particles. The organic carbon-water partition coefficient (Koc) is the primary indicator of this behavior. ecetoc.org A high Koc value implies that the chemical will be strongly bound to the organic fraction of soils and sediments, limiting its movement with water through the soil column (leaching) or in surface water runoff.
With an estimated Log Koc value of approximately 4.24, this compound is expected to be strongly adsorbed by soil and sediment. researchgate.net This strong sorption behavior means that PBT is likely to be immobile in most soil environments and will tend to accumulate in the organic-rich layers of soil and in aquatic sediments. Desorption, the release of the chemical from these particles back into the water, is expected to be a very slow process, contributing to the long-term persistence of PBT in these environmental compartments.
Volatilization Dynamics
Volatilization is the process by which a chemical transfers from a liquid (water) or solid (soil) phase to the gas phase (air). This dynamic is governed by the chemical's vapor pressure and its Henry's Law Constant, which describes the partitioning between air and water.
Bioaccumulation and Trophic Transfer of 2,3,4,5,6 Pentabromotoluene
Uptake and Accumulation in Aquatic Organisms (e.g., Fish, Mudsnails)
Studies conducted in aquatic environments, particularly those impacted by electronic waste recycling, have demonstrated the uptake and accumulation of 2,3,4,5,6-Pentabromotoluene in various organisms. In a study of an aquatic food chain in South China, PBT was quantifiable in collected samples, with concentrations reaching up to 40 ng/g lipid weight. acs.org
Research has determined field bioaccumulation factors (BAFs) for PBT in aquatic species from a natural pond at an e-waste site. The logarithm of these BAFs (log BAFs) for PBT was found to range from 2.04 to 4.77. ulpgc.esepa.gov This indicates a high potential for the chemical to be accumulated by organisms from their surrounding environment. The variability in BAFs among different species highlights the influence of species-specific characteristics such as feeding habits, position in the food web, and metabolic capabilities on the accumulation of this compound. ulpgc.es
Table 1: Bioaccumulation of this compound in Aquatic Organisms
| Parameter | Value | Organism Group | Location Context |
|---|---|---|---|
| Concentration Range | Not Detected (ND) - 40 ng/g lipid weight | Invertebrates and Fish | Aquatic food chain in an e-waste recycling region, South China. acs.org |
Bioaccumulation in Terrestrial Organisms (e.g., Earthworms)
Earthworms are recognized as important bio-monitoring organisms for soil pollution due to their ability to bioaccumulate chemical contaminants from the soil. mdpi.com Their close contact with soil particles and ingestion of organic matter make them susceptible to accumulating persistent organic pollutants. mdpi.com While the bioaccumulation ability of earthworms for various pollutants is well-documented, specific research data on the uptake and accumulation of this compound in earthworm species such as Eisenia fetida was not detailed in the available research. mdpi.comnih.gov However, studies on other novel brominated flame retardants have been conducted on terrestrial invertebrates, indicating the relevance of this exposure pathway. researchgate.net
Bioconcentration and Biomagnification in Food Webs (e.g., Aquatic Food Webs, Cetaceans)
The potential for this compound to concentrate and magnify through food webs is a significant environmental concern. PBT has been detected in aquatic food webs, such as those in e-waste recycling regions in South China. acs.org In one such study, while other legacy and emerging pollutants were found to biomagnify with trophic magnification factors (TMF) greater than one, a TMF for PBT could not be calculated, though it was present in the food chain. acs.org
Cetaceans, as long-lived predators at high trophic levels, are particularly vulnerable to the biomagnification of persistent, lipophilic contaminants which accumulate in their blubber. ascobans.orgospar.org Extensive research has documented high concentrations of pollutants like PCBs and PBDEs in various cetacean species globally. ulpgc.esascobans.org This body of evidence underscores their susceptibility to accumulating such chemicals from their diet. However, specific data quantifying the trophic magnification and concentration of this compound in cetacean food webs were not identified in the reviewed literature.
Factors Influencing Bioaccumulation (e.g., Molecular Weight, Lipid Content)
The bioaccumulation of chemical compounds is influenced by both the properties of the chemical itself and the physiology of the organism. For this compound and other non-PBDE brominated flame retardants, physicochemical properties play a key role in the bioaccumulation process. ulpgc.es
Research has identified positive linear relationships between the logarithm of the bioaccumulation factor (log BAF) and both the logarithm of the octanol-water partitioning coefficient (log Kow) and the molecular weight of the compound. ulpgc.es This was observed in species at lower trophic levels, such as the Chinese mystery snail, suggesting that for PBT, a higher molecular weight and greater lipophilicity (indicated by a higher Kow) contribute to its tendency to accumulate in organisms. ulpgc.es Organisms with higher lipid content are generally expected to accumulate greater concentrations of lipophilic substances like PBT.
Table 2: Physicochemical Properties Influencing PBT Bioaccumulation
| Influencing Factor | Relationship with Bioaccumulation | Supporting Evidence |
|---|---|---|
| Octanol-Water Partitioning Coefficient (Kow) | Positive linear relationship between log BAF and log Kow. ulpgc.es | Observed in Chinese mystery snails for a range of non-PBDE BFRs including PBT. ulpgc.es |
| Molecular Weight | Positive linear relationship between log BAF and molecular weight. ulpgc.es | Observed in Chinese mystery snails for a range of non-PBDE BFRs including PBT. ulpgc.es |
Internal Exposure Levels in Fauna (e.g., Marine Mammals)
Internal exposure levels of this compound have been quantified in fauna from contaminated regions. In aquatic organisms, including invertebrates and fish, from an e-waste site in South China, concentrations were found to range from non-detectable levels up to 40 ng/g lipid weight. acs.org
Marine mammals are known to carry significant body burdens of various persistent organic pollutants due to their diet and extensive fat reserves, which serve as a sink for these chemicals. ospar.orgnoaa.gov Studies using non-targeted analytical methods have identified hundreds of halogenated organic compounds (HOCs) in the blubber of cetacean and pinniped species. noaa.gov While there is extensive data on the internal exposure to legacy contaminants like PCBs and other brominated flame retardants in marine mammals, specific concentration data for this compound in these animals was not available in the reviewed materials. ospar.orgnoaa.gov
Ecotoxicological Studies of 2,3,4,5,6 Pentabromotoluene
Effects on Aquatic Organisms
2,3,4,5,6-Pentabromotoluene is recognized as being toxic to aquatic organisms. scantecnordic.se Its low water solubility and high lipophilicity contribute to its bioavailability and subsequent accumulation in the tissues of aquatic species.
Research has demonstrated the bioaccumulative potential of PBT in fish. scantecnordic.se A study on the freshwater fish Carassius auratus (goldfish) investigated the effects of PBT exposure. nih.gov This study highlighted the compound's potential to exert significant biological effects following accumulation. The biotoxicity of PBT was ranked as the highest among six currently used brominated flame retardants, including hexabromocyclodododecane (HBCD) and decabromodiphenyl ether (BDE-209), based on an integrated biomarker response index. nih.gov
Below is a summary of key ecotoxicological data for this compound in an aquatic environment.
| Endpoint | Test Duration | Species | Value |
| No Observed Effect Concentration (NOEC) | 168 hours | Fish | 10 mg/L |
| Bio-concentration Factor (BCF) | 1008 hours | Fish | 4.5-39 |
Due to its persistence, this compound may cause long-term adverse effects in the aquatic environment. scantecnordic.se Persistent chemicals like PBT can remain in ecosystems for extended periods, leading to prolonged exposure for aquatic life. This persistence, combined with its bioaccumulative nature, suggests a potential for chronic toxicity and effects that may manifest over extended periods or across multiple generations of aquatic organisms. However, specific long-term ecotoxicological studies detailing these effects are not extensively available in the reviewed literature.
Effects on Terrestrial Organisms
There is a notable lack of available scientific literature specifically investigating the ecotoxicological effects of this compound on terrestrial organisms. Studies focusing on its impact on soil invertebrates, microbial communities, or plant life have not been identified in the current body of research.
Endpoints and Mechanisms of Ecotoxicity
The ecotoxicity of this compound is understood through various endpoints and mechanisms, with a primary focus on the induction of oxidative stress and subsequent metabolic disturbances.
Exposure to this compound has been shown to induce oxidative stress in aquatic organisms. A study on the liver of the freshwater fish Carassius auratus demonstrated that prolonged exposure to PBT led to significant alterations in key oxidative stress biomarkers. nih.gov These changes indicate an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense capacity of the organism.
The following table summarizes the observed effects on oxidative stress indices in Carassius auratus following exposure to this compound.
| Biomarker | Effect |
| Superoxide dismutase (SOD) | Significantly altered activity |
| Catalase (CAT) | Significantly altered activity |
| Glutathione (B108866) peroxidase (GPx) | Significantly altered activity |
| Reduced glutathione (GSH) | Significantly altered levels |
| Malondialdehyde (MDA) | Significantly altered levels |
Joint Ecotoxicity and Synergistic/Antagonistic Effects
Currently, there is a lack of available scientific studies on the joint ecotoxicity of this compound. Research investigating potential synergistic or antagonistic effects when this compound is present in combination with other environmental pollutants has not been identified.
Toxicological Profiles and Mechanisms of Action for 2,3,4,5,6 Pentabromotoluene
Toxicokinetics and Biotransformation Pathways
The toxicokinetics of 2,3,4,5,6-Pentabromotoluene, which encompasses its absorption, distribution, metabolism, and excretion, are fundamental to understanding its biological impact.
Absorption and Distribution in Organisms
Studies have demonstrated the bioaccumulation potential of this compound in the environment. In aquatic ecosystems, this compound has been shown to accumulate in various species. nih.gov The field-determined bioaccumulation factors (BAFs) highlight its tendency to be absorbed and retained by organisms. nih.gov
The table below summarizes the logarithmic BAFs for Pentabromotoluene (B47190) (PBT) in various aquatic species from a study conducted in South China. nih.gov
Table 1: Logarithmic Bioaccumulation Factors (log BAFs) for this compound in Aquatic Species
| Species | Trophic Level | Log BAF |
|---|---|---|
| Chinese mystery snail | 2.0 | 2.04 |
| Mud carp | 2.3 | 3.30 |
| Crucian carp | 2.8 | 3.63 |
| Catfish | 3.4 | 4.77 |
| Snake | 3.8 | 4.19 |
Data sourced from a study on an electronic waste recycling site. nih.gov
The variability in BAFs among species suggests that factors such as feeding ecology, trophic level, and metabolic capacity influence the absorption and distribution of the compound. nih.gov The physicochemical properties of the molecule also play a significant role in its bioaccumulation processes. nih.gov While these findings confirm absorption in aquatic life, specific data on absorption mechanisms (e.g., gastrointestinal or dermal) and tissue distribution patterns in mammalian models like rats are not detailed in the available literature. However, studies on other brominated flame retardants indicate that after absorption, distribution tends to occur in tissues with high lipid content. nih.gov
Metabolic Pathways (e.g., Hydroxylation, Debromination, Phase II Conjugation, Dealkylation)
While in-vivo metabolic studies specifically on this compound are limited, research on its transformation and the metabolism of related compounds provides strong indications of its potential biotransformation pathways. Key metabolic processes for aromatic compounds include hydroxylation, debromination, and dealkylation. nih.gov
Hydroxylation and Debromination: In-vitro studies involving UV irradiation have shown that this compound can undergo both debromination (loss of bromine atoms) and hydroxylation (addition of a hydroxyl group). nih.govacs.org The primary transformation involves the exchange of a bromine atom for a hydroxyl group (Br➔OH), which occurs more readily than the exchange of a hydrogen atom for a hydroxyl group (H➔OH). nih.gov This process leads to the formation of lower-brominated hydroxylated products. nih.govacs.org Reductive debromination, where a bromine atom is replaced by a hydrogen atom, is also a significant pathway observed during photolytic degradation. acs.org This process is favored in positions with a high density of bromine atoms. acs.org
Dealkylation and Conjugation: The metabolism of other brominated flame retardants, such as 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB), involves the cleavage of the alkyl chain, a form of dealkylation, to form an acid metabolite. nih.gov This suggests that the methyl group on the toluene (B28343) ring of this compound could potentially be a target for metabolic enzymes. Following initial metabolic reactions (Phase I), compounds are often conjugated with endogenous molecules like glucuronic acid (Phase II conjugation) to facilitate excretion. nih.gov Studies on other brominated compounds have identified glucuronide metabolites as a major excretory product in rats. nih.gov
Identification and Characterization of Metabolites (e.g., Oxygen-Containing Transformation Products, Hydroxylated Metabolites)
Research has successfully identified several oxygen-containing transformation products of this compound, primarily through UV irradiation experiments which simulate metabolic processes. nih.gov These experiments have yielded various hydroxylated metabolites.
Nine distinct hydroxylated transformation products were identified, consisting of six tri-brominated and three tetra-brominated congeners. nih.gov These products are considered potential metabolites. researchgate.net The formation of these compounds indicates that hydroxylation is a key transformation pathway. nih.gov Furthermore, the UV irradiation of related compounds has also led to the formation of dihydroxylated products, which are found to be more stable than the mono-hydroxylated transformation products. nih.gov
The identified transformation products from UV irradiation of Pentabromotoluene are summarized below.
Table 2: Identified Hydroxylated Transformation Products of this compound
| Product Class | Number of Isomers Identified |
|---|---|
| Tri-brominated Hydroxylated Congeners | 6 |
| Tetra-brominated Hydroxylated Congeners | 3 |
Data from UV irradiation studies. nih.gov
Excretion Pathways
Organ-Specific and Systemic Effects in Animal Models (e.g., Rat Studies)
The liver is a primary target organ for the toxicity of many xenobiotics, including brominated flame retardants.
Hepatic Effects (e.g., Hepatotoxicity, Liver Histopathology)
While direct histopathological studies on rats exposed solely to this compound are limited in the reviewed literature, studies on mixtures of related polybrominated diphenyl ethers (PBDEs) and the parent compound, toluene, provide valuable context for potential hepatic effects.
In studies with a commercial PBDE mixture, rats exhibited a range of liver-related effects. nih.gov The most sensitive endpoint for liver toxicity was an increase in liver weight. nih.gov Histopathological examination revealed specific changes within the liver tissue. nih.gov
Table 3: Observed Hepatic Effects in Rats Exposed to a PBDE Mixture
| Effect | Description |
|---|---|
| Increased Liver Weight | A sensitive indicator of hepatic toxicity. nih.gov |
| Hepatocyte Hypertrophy | Enlargement of liver cells (hepatocytes). nih.gov |
| Cytoplasmic Vacuolization | Formation of vacuoles within the cell cytoplasm. nih.gov |
| Focal Hepatocyte Necrosis | Localized areas of liver cell death. nih.gov |
Observations from studies on a commercial mixture of polybrominated diphenyl ethers (PBDEs). nih.gov
In these studies on PBDE mixtures, male rats showed effects in the midzonal region of the liver lobule, while females were first affected in the centrilobular region. nih.gov The severity of these lesions increased with the dose. nih.gov Similarly, studies involving the inhalation of toluene, the parent aromatic hydrocarbon, in rats have also reported histological changes in the liver. nih.gov Exposure to benzene (B151609), a related aromatic compound, has been shown to cause liver necrosis, degeneration, and congestion in mice. researchgate.net These findings collectively suggest that the liver is a potential target for toxicity from this compound.
Thyroidal Effects (e.g., Histopathological Changes, Altered Thyroid Hormone Levels)
Investigations into the thyroidal effects of this compound (PBT) have identified dose-dependent histopathological changes in animal models. A key subchronic 91-day study involving Sprague-Dawley rats fed diets containing PBT revealed mild, yet significant, alterations in the thyroid gland. tandfonline.com
The observed changes were characterized as dose-dependent, indicating a direct relationship between the concentration of PBT in the diet and the severity of the thyroid tissue changes. tandfonline.com These findings suggest that PBT interferes with the normal structure and morphology of the thyroid gland. The study established a No-Observable-Adverse-Effect Level (NOAEL) for PBT at 5.0 ppm in the diet, which corresponds to approximately 0.35 mg/kg of body weight per day. tandfonline.com
Table 1: Thyroid Histopathological Findings in Rats Exposed to this compound
Renal Effects (e.g., Kidney Histopathology)
The kidney has been identified as a target organ for PBT toxicity. In the same 91-day feeding study conducted on rats, mild dose-dependent histopathological alterations were noted in the kidneys of animals administered PBT diets. tandfonline.com These findings indicate that chronic exposure to PBT can lead to structural damage within the renal system. The study highlighted that male rats were generally more susceptible to the renal effects of PBT compared to females. tandfonline.com
Table 2: Renal Histopathological Findings in Rats Exposed to this compound
Hematological Parameters (e.g., Hemoglobin, Hematocrit, Erythrocyte Numbers)
The effects of this compound on hematological parameters have been investigated, with some findings suggesting the potential for anemia. Data derived from rat feeding studies indicate that exposure to PBT can cause normocytic anemia. While one toxicological summary notes this effect, the primary subchronic study by Chu et al. (1987) reported "no dramatic changes" in hematology for PBT, although it did report decreased hemoglobin, hematocrit, and erythrocyte numbers for the related compound pentachlorotoluene. tandfonline.com This suggests that any hematological effects from PBT may be subtle.
Table 3: Summary of Hematological Findings for this compound
Reproductive System Effects (e.g., Reduced Fertility)
Based on a review of the available scientific literature, including subacute and subchronic toxicity studies, no specific data on the effects of this compound on fertility or the reproductive system were identified.
Neurotoxicological Investigations
Neurodevelopmental Toxicity
There is a lack of specific studies investigating the neurodevelopmental toxicity of this compound. While research exists for other brominated flame retardants, this specific compound has not been the subject of dedicated neurodevelopmental investigation in the reviewed literature.
Central Nervous System Dysfunction
No specific data regarding central nervous system dysfunction resulting from exposure to this compound were found in the reviewed scientific literature. Toxicological assessments have primarily focused on other endpoints such as thyroid, liver, and kidney effects.
Endocrine Disrupting Potential
There is a significant lack of specific research on the endocrine-disrupting potential of this compound. General concerns for brominated flame retardants as a class of compounds often include potential interference with hormonal systems; however, direct evidence and mechanistic studies for this specific compound are not readily found in the reviewed scientific literature.
Effects on Lipid Metabolism and Accumulation (e.g., in Adipocytes, Hepatocytes)
Detailed studies investigating the direct effects of this compound on lipid metabolism and accumulation within adipocytes and hepatocytes are not available in the current body of scientific research. While some studies on other brominated flame retardants have suggested potential for obesogenic effects through interference with lipid regulation, no such data has been specifically published for this compound.
Gene Expression Modulation (e.g., PPARγ)
The modulation of gene expression, particularly concerning the peroxisome proliferator-activated receptor gamma (PPARγ), by this compound has not been a subject of specific investigation in the available scientific literature. PPARγ is a key regulator of adipogenesis and lipid metabolism, and its interaction with xenobiotics is a critical area of endocrine disruption research. However, no studies were identified that specifically link this compound to the activation or inhibition of this nuclear receptor.
In Vitro Toxicological Assessments (e.g., Cell Line Studies)
Comprehensive in vitro toxicological assessments of this compound using various cell lines are not well-documented in publicly available research. Such studies are crucial for elucidating cellular mechanisms of toxicity, including cytotoxicity, genotoxicity, and other cellular stress responses. The absence of this data represents a significant gap in the toxicological profile of this compound.
Mutagenicity and Carcinogenicity Assessments
Information regarding the mutagenicity and carcinogenicity of this compound is sparse. One study noted that a mutagenicity test was conducted on the compound, but provided no further details on the specific assay (e.g., Ames test), the conditions of the test, or the results obtained. Consequently, a conclusive assessment of its mutagenic potential cannot be made based on the available information. Furthermore, there are no dedicated long-term carcinogenicity studies on this compound reported in the scientific literature.
Table 1: Summary of Available Toxicological Data for this compound
| Toxicological Endpoint | Findings |
| Endocrine Disrupting Potential | |
| Effects on Lipid Metabolism | No specific data available. |
| Gene Expression Modulation (PPARγ) | No specific data available. |
| In Vitro Toxicological Assessments | No comprehensive data available. |
| Mutagenicity and Carcinogenicity | |
| Mutagenicity | Mentioned in a study, but no results or details are available. |
| Carcinogenicity | No specific data available. |
Advanced Analytical Methodologies for 2,3,4,5,6 Pentabromotoluene and Its Metabolites
Sample Preparation and Extraction Techniques
Effective sample preparation is a critical first step to isolate 2,3,4,5,6-Pentabromotoluene and its metabolites from complex sample matrices such as soil, sediment, and biological tissues, and to remove interfering substances. Several advanced extraction techniques have been developed to enhance efficiency, reduce solvent consumption, and shorten analysis time compared to traditional methods.
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique for extracting brominated flame retardants (BFRs) from solid and semi-solid samples. nih.gov This method utilizes solvents at elevated temperatures and pressures, which enhances extraction kinetics and efficiency. nih.govnih.gov The high pressure keeps the solvent in its liquid state above its normal boiling point, while the high temperature increases the solubility of the analytes and decreases the viscosity of the solvent, allowing for better penetration into the sample matrix. nih.gov
For the simultaneous analysis of this compound (PBT), other novel brominated flame retardants (NBFRs), and polybrominated diphenyl ethers (PBDEs) in soil, a validated PLE method employs a 1:1 mixture of hexane (B92381) and dichloromethane. nih.gov The extraction is performed at a temperature of 100°C and a pressure of 1500 psi. nih.gov This method has been shown to provide good recoveries for PBT with relative standard deviation (RSD) values generally below 20%. nih.gov Another study suggests that for BFRs in sediment samples, 100% toluene (B28343) can be an effective extraction solvent at 100°C. mdpi.com A key advantage of PLE is the ability to combine extraction and cleanup into a single step, known as selective pressurized liquid extraction (S-PLE), by packing the extraction cell with various sorbents. nih.gov
| Parameter | Condition | Matrix | Reference |
|---|---|---|---|
| Solvent | Hexane:Dichloromethane (1:1) | Soil | nih.gov |
| Temperature | 100°C | Soil | nih.gov |
| Pressure | 1500 psi | Soil | nih.gov |
| Static Cycles | 2 | Sediment | core.ac.uk |
| Static Time | 5 min | Sediment | core.ac.uk |
Solid-Liquid Extraction (SLE) is a classic technique for the extraction of BFRs from solid environmental samples like sediment. nih.gov This method involves mixing the solid sample with an organic solvent to dissolve the target analytes. For sediment samples, mixtures of acetone (B3395972) and n-hexane at various ratios (e.g., 1:1 or 1:3, v/v) have been found to yield the best recoveries for BFRs. nih.gov The addition of a water-miscible solvent like acetone is particularly important for wet sediment samples as it improves the penetration of the extraction solvent into the sample matrix. nih.gov While effective, traditional SLE methods like Soxhlet extraction can be time-consuming and require large volumes of solvent. mdpi.com
Microwave-Assisted Extraction (MAE) is another modern and efficient method for recovering bioactive compounds from various matrices. nih.gov MAE utilizes microwave energy to heat the solvent and sample mixture, which accelerates the extraction process. The selection of a proper solvent is crucial for a successful extraction, with factors such as the microwave-absorbing properties of the solvent, its interaction with the matrix, and the solubility of the analyte being important considerations. researchgate.net For compounds of environmental significance, a mixture of hexane and acetone (1:1) is commonly used. researchgate.net MAE has been successfully applied to the extraction of BFRs from soil and sediment samples. nih.gov The technique is valued for its rapidity and reduced solvent consumption compared to conventional methods. nih.gov
Following extraction, a cleanup step is almost always necessary to remove co-extracted matrix interferences that can affect the accuracy and sensitivity of the final analysis. researchgate.net
Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique particularly effective for removing large molecules, such as lipids, from sample extracts. diva-portal.orgamericanlaboratory.com This makes it a common cleanup method for the analysis of BFRs in biota samples like fish tissue and bird eggs. nih.govdiva-portal.org The sample is passed through a column packed with a porous gel; larger molecules are excluded from the pores and elute first, while smaller analyte molecules penetrate the pores and elute later, allowing for their separation from the high-molecular-weight interferences. americanlaboratory.com
Solid Phase Extraction (SPE): SPE is a versatile and widely used cleanup technique that separates compounds based on their physical and chemical properties. websiteonline.cn The crude extract is passed through a cartridge containing a solid sorbent. Interfering compounds are either retained on the sorbent while the analytes pass through, or the analytes are retained and then selectively eluted with a different solvent. For BFR analysis, various SPE cartridges are employed:
Silica (B1680970) Cartridges: Multilayer silica columns are frequently used for cleanup. diva-portal.org These can be packed with different types of silica, such as neutral silica, acid-modified silica (e.g., 10% or 44% w/w sulfuric acid), and activated silica. nih.govnih.gov Acidified silica is effective at removing lipids and other organic interferences. nih.gov
Florisil Cartridges: Florisil (a magnesium silicate (B1173343) gel) is another common sorbent used for the cleanup of BFR extracts. nih.govdiva-portal.org
Oasis™ HLB Cartridges: These are polymer-based cartridges that can also be used for the purification of extracts containing BFRs. core.ac.uk
In a selective pressurized liquid extraction (S-PLE) method for this compound, the extraction cell itself is packed with layers of activated Florisil and acid silica, combining extraction and cleanup into a single automated step. nih.gov
Chromatographic Separation Techniques
After extraction and cleanup, the sample extract is analyzed using chromatographic techniques to separate this compound from other compounds before detection.
Gas Chromatography (GC) is the predominant analytical technique for the determination of this compound. It is suitable for compounds that are volatile and thermally stable. In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium or hydrogen) carries the sample through the column, which is coated with a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase.
For the analysis of BFRs, including PBT, common capillary columns include the DB-5 or SLB™-5ms, which have a (5%-phenyl)-methylpolysiloxane stationary phase. researchgate.netsigmaaldrich.com
Several types of detectors can be coupled with GC for the analysis of this compound:
Mass Spectrometry (MS): GC coupled with MS is a powerful tool for both quantification and identification. The MS detector ionizes the compounds eluting from the GC column and separates the resulting ions based on their mass-to-charge ratio, providing structural information and high selectivity. diva-portal.org Electron Capture Negative Ionization (ECNI) is a particularly sensitive mode for halogenated compounds like BFRs. core.ac.uk
Tandem Mass Spectrometry (MS/MS): For even greater selectivity and sensitivity, especially in complex matrices, gas chromatography coupled to tandem mass spectrometry (GC-MS/MS) is used. nih.gov This technique involves multiple stages of mass analysis, which significantly reduces background noise and interferences. researchgate.net
Electron Capture Detector (ECD): The GC-ECD is highly sensitive to electrophilic compounds, such as halogenated organic molecules, making it a suitable detector for BFR analysis. researchgate.netsigmaaldrich.com
| Component | Specification | Reference |
|---|---|---|
| Analytical Technique | Gas Chromatography (GC) | |
| Column Example | DB-5 (30 m × 0.25 mm × 0.25 μm) | researchgate.net |
| Detectors | Mass Spectrometry (MS), Tandem Mass Spectrometry (MS/MS), Electron Capture Detector (ECD) | nih.govdiva-portal.orgsigmaaldrich.com |
| Ionization Mode (MS) | Electron Capture Negative Ionization (ECNI) | core.ac.uk |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. uci.eduglobalresearchonline.net It operates on the principle of distributing sample components between a stationary phase (packed in a column) and a liquid mobile phase that is forced through the column under high pressure. uci.edubiotecha.lt The separation is based on the differential affinities of the analytes for the stationary and mobile phases. globalresearchonline.net
In the analysis of this compound (PBT) and other brominated flame retardants (BFRs), reversed-phase HPLC is commonly employed. osti.gov This method uses a nonpolar stationary phase, typically silica particles chemically bonded with C18 (octadecylsilyl) groups, and a polar mobile phase. uci.eduosti.gov PBT, being a relatively nonpolar molecule, interacts with the nonpolar stationary phase. By carefully controlling the composition of the mobile phase, its elution from the column can be precisely managed.
Research has demonstrated the use of HPLC coupled with UV and mass spectrometry (MS) detectors for the analysis of various flame retardants. osti.govwordpress.com For instance, a method for separating 15 different BFRs and phosphate-based flame retardants utilized a reversed-phase C18 column. osti.gov The separation was achieved using an isocratic mobile phase of ammonium (B1175870) acetate (B1210297) buffer and methanol. osti.gov Furthermore, HPLC has been crucial in the study of PBT's degradation products. Studies on the UV transformation of PBT have used repeated HPLC fractionation to isolate and collect its various hydrodebromination metabolites for further structural characterization. researchgate.netnih.gov
Below is a table summarizing typical HPLC conditions used for the analysis of PBT and related brominated compounds.
| Parameter | Description |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase/Column | Hypersil ODS (C18), 5 µm, 250 x 4mm |
| Mobile Phase | Isocratic mixture of Ammonium Acetate Buffer / Methanol (e.g., 5/95, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detector | UV-Vis Detector (e.g., set at 230 nm) coupled with a Mass Spectrometer (MS) |
Spectrometric Detection and Identification
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. quizlet.com When a molecule like PBT is introduced into the mass spectrometer, it is ionized to form a molecular ion. chemguide.co.uklibretexts.org The energy of the ionization process can cause this molecular ion to break apart into smaller charged fragments. The resulting mass spectrum is a plot of ion intensity versus m/z, which serves as a molecular fingerprint, providing information about the molecular weight and structure of the analyte. libretexts.orglibretexts.org
For halogenated compounds such as this compound, Electron Capture Negative Chemical Ionization (ECNI) is a particularly sensitive and selective ionization method. nih.govnih.gov Due to the presence of five highly electronegative bromine atoms, PBT has a high affinity for capturing low-energy thermal electrons. nih.govnih.gov This process, known as resonance electron capture, forms a stable negative molecular ion (M⁻) with very little excess energy, resulting in minimal fragmentation. gcms.czwikipedia.org The primary advantage of ECNI-MS is its high specificity and the production of a clean mass spectrum dominated by the molecular ion peak, which simplifies identification and enhances detection limits, especially in complex environmental matrices. nih.govresearcher.life This is a significant improvement over techniques like Electron Impact (EI) ionization, which often cause extensive fragmentation of BFRs. gcms.cz
Gas chromatography coupled with ECNI-MS (GC-ECNI-MS) is a standard and highly effective method for the trace analysis of PBT and its metabolites. nih.govnih.gov Tandem Mass Spectrometry (MS/MS) can be further employed for unambiguous confirmation. In MS/MS, a specific ion (e.g., the molecular ion of PBT) is selected, subjected to fragmentation, and the resulting fragment ions are analyzed. This provides an additional layer of structural information and selectivity.
The characteristic isotopic pattern of bromine (approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br) results in a distinctive pattern of isotopic peaks for the molecular ion and bromine-containing fragments of PBT, which is invaluable for its identification.
| Feature | Description |
| Ionization Technique | Electron Capture Negative Chemical Ionization (ECNI) |
| Ion Formed | Primarily the negative molecular ion (M⁻) |
| Fragmentation | Minimal, as ECNI is a "soft" ionization technique |
| Key Advantage | High sensitivity and selectivity for electrophilic compounds like PBT |
| Commonly Coupled with | Gas Chromatography (GC) for separation prior to detection |
| Confirmation | The unique isotopic cluster pattern resulting from the five bromine atoms |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. For PBT, ¹H (proton) and ¹³C NMR are the most relevant techniques.
¹H NMR provides information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to be relatively simple, showing a single resonance signal corresponding to the three equivalent protons of the methyl (-CH₃) group. The chemical shift of this signal is influenced by the electron-withdrawing effects of the five bromine atoms on the adjacent aromatic ring.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of PBT would be more complex, with distinct signals expected for each of the seven carbon atoms due to their different chemical environments. This would include one signal for the methyl carbon and six separate signals for the aromatic carbons (C1-C6), as they are all rendered chemically non-equivalent by the substitution pattern.
NMR spectroscopy has been instrumental in the structural characterization of the transformation products of PBT that result from processes like UV-induced hydrodebromination. researchgate.netnih.gov By analyzing the chemical shifts, integration, and coupling patterns in the NMR spectra of these metabolites, the exact position of bromine atom removal can be determined.
| Nucleus | Expected ¹H NMR Signal | Expected ¹³C NMR Signals |
| -CH₃ | 1 singlet (integrating to 3H) | 1 signal (methyl carbon) |
| Aromatic Ring | No signals | 6 signals (for C1 to C6) |
Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and molecular structure of a compound based on its molecular vibrations. thermofisher.com These two techniques are complementary; FT-IR measures the absorption of infrared radiation by a molecule, while FT-Raman measures the scattering of laser light. thermofisher.com
For this compound, the vibrational spectra would exhibit characteristic bands corresponding to the vibrations of its specific structural components. While a detailed experimental spectrum requires a reference standard, the expected vibrational modes can be predicted based on the functional groups present.
Key expected vibrations for PBT include:
C-H vibrations: Stretching and bending modes from the methyl (-CH₃) group.
Aromatic C-C vibrations: Ring stretching modes characteristic of the benzene (B151609) ring.
C-Br vibrations: Stretching modes associated with the carbon-bromine bonds. These typically appear in the lower frequency (fingerprint) region of the spectrum.
These techniques are valuable for confirming the presence of the aromatic and methyl functional groups and can be used for the identification of the bulk material. Quantum chemical calculations are often used to predict and help assign the observed vibrational frequencies to specific molecular motions. jocpr.com
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100-3000 | FT-IR/FT-Raman |
| Aliphatic C-H Stretch (-CH₃) | 3000-2850 | FT-IR/FT-Raman |
| Aromatic C=C Stretch | 1600-1450 | FT-IR/FT-Raman |
| C-H Bend (-CH₃) | 1470-1350 | FT-IR |
| C-Br Stretch | 680-515 | FT-IR/FT-Raman |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. Substituted benzene derivatives, like this compound, exhibit characteristic UV absorption bands. nist.gov
The UV spectrum of benzene shows fine structure, but this is often smoothed out in solution and modified by substituents on the ring. nist.govsciencepublishinggroup.com The presence of the five bromine atoms and the methyl group on the benzene ring of PBT influences the energy levels of the π-electrons, causing a shift in the absorption maxima (λmax) compared to unsubstituted benzene. PBT is expected to show significant absorption in the ultraviolet region, typically between 220 and 300 nm. nist.gov
The primary application of UV-Vis spectroscopy in the analysis of PBT is as a detection method in HPLC. osti.gov An HPLC system equipped with a UV detector can monitor the column effluent at a specific wavelength (e.g., 230 nm) where PBT absorbs light, allowing for its quantification as it elutes from the column. osti.gov Additionally, the UV-absorptive properties of PBT are central to studies of its photolytic degradation, where the molecule is broken down by exposure to UV radiation. researchgate.netnih.gov
Quantum Chemical Calculations and Theoretical Studies
Quantum chemical calculations and theoretical studies are computational methods used to model and predict the properties of molecules. These studies provide valuable insights that complement and help interpret experimental data. For this compound, methods like Density Functional Theory (DFT) are particularly useful. scispace.com
These theoretical approaches can be used to predict a wide range of properties for PBT, including:
Molecular Geometry: Calculation of the most stable three-dimensional structure, including bond lengths and angles.
Spectroscopic Properties: Simulation of NMR chemical shifts, as well as FT-IR and FT-Raman vibrational frequencies. jocpr.com These predicted spectra can aid in the assignment of experimental signals.
Electronic Properties: Determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding the molecule's reactivity and UV-Vis absorption characteristics. scispace.com
Reaction Mechanisms: DFT calculations have been specifically applied to study the degradation of PBT. For example, they can be used to explore the mechanism of hydrodebromination under UV irradiation, providing insights into why certain bromine atoms are more readily removed than others. researchgate.net
By modeling the molecule and its reactions at a quantum mechanical level, researchers can gain a deeper understanding of the chemical and physical behavior of this compound.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It has been successfully applied to study this compound. nih.govresearchgate.net Researchers have used DFT calculations, specifically with the B3LYP functional and 6-31G* basis set, to interpret the vibrational spectra of PBT. nih.govresearchgate.net This approach allows for the simulation of Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra, which show good agreement with experimentally recorded spectra. nih.govresearchgate.net Such calculations provide valuable information about the vibrational modes of the molecule. nih.govresearchgate.net DFT is also a fundamental tool for calculating potential energy surfaces, which helps in understanding the molecule's geometry and stability. nih.gov
Molecular Orbital Analysis (HOMO, LUMO)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. wikipedia.org The energies of the HOMO and LUMO for this compound have been calculated using computational methods. nih.govresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key parameter for predicting the stability of a molecule. wikipedia.org A smaller gap generally suggests that the molecule is more reactive. wikipedia.org
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the bonding within a molecule. While specific NBO analyses for this compound are not detailed in available literature, the technique's application to related aromatic compounds like benzene and toluene provides a framework for its potential use. researchgate.net For a molecule like PBT, NBO analysis could elucidate the nature of the carbon-bromine bonds and the influence of the five bromine atoms and the methyl group on the electronic structure of the benzene ring. It allows for the examination of the hybridization of atomic orbitals and the delocalization of electron density, offering insights into the molecule's stability and reactivity. ijnc.ir
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comdtic.mil The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. researchgate.netnih.gov Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas denote positive potential, indicating electron-poor regions prone to nucleophilic attack. mdpi.comresearchgate.net For this compound, the MEP map would be expected to show regions of negative potential around the electronegative bromine atoms. dtic.mil The distribution of potential across the aromatic ring would be influenced by the combined electron-withdrawing effects of the bromine atoms and the electron-donating effect of the methyl group. nih.gov
First Hyperpolarizability and Dipole Moment Calculations
| Methodology | Primary Application for this compound | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of vibrational spectra and molecular structure. nih.govresearchgate.net | Electronic properties, molecular stability, interpretation of experimental spectra. nih.gov |
| Molecular Orbital Analysis (HOMO/LUMO) | Calculation of frontier orbital energies. nih.govresearchgate.net | Chemical reactivity, kinetic stability, electronic transitions. wikipedia.org |
| Natural Bonding Orbital (NBO) Analysis | Study of intramolecular bonding and charge distribution (by analogy). researchgate.net | Hybridization, hyperconjugative interactions, charge transfer. ijnc.ir |
| Molecular Electrostatic Potential (MEP) Mapping | Visualization of molecular charge distribution. mdpi.com | Prediction of reactive sites for electrophilic and nucleophilic attack. dtic.mil |
| Hyperpolarizability and Dipole Moment Calculations | Assessment of non-linear optical (NLO) properties (by analogy). researchgate.net | Molecular polarity, response to electric fields, potential for NLO applications. researchgate.net |
Method Validation and Quality Assurance (e.g., Recoveries, Limits of Detection, Reproducibility)
The validation of analytical methods is essential to ensure that they are suitable for their intended purpose, providing reliable and reproducible results. mdpi.com For a compound like this compound, which may be analyzed in environmental or biological samples, robust validation is critical. The validation process evaluates several key parameters according to established guidelines, such as those from the International Council for Harmonisation (ICH). mdpi.com
Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. mdpi.com
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. scielo.org.co
Precision (including Reproducibility): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the stipulated conditions. Reproducibility expresses the precision between laboratories.
Recovery: The percentage of a known amount of analyte that is detected by the analytical method, often used to assess the accuracy of the sample preparation and extraction steps. scielo.org.co
While a complete validation report specifically for this compound is not available in the provided search results, data from the validation of similar analytes like BTEX compounds (Benzene, Toluene, Ethylbenzene, Xylenes) using comparable techniques (e.g., gas chromatography) can serve as an illustrative example of the expected performance characteristics. scielo.org.co
| Parameter | Typical Performance Metric | Description |
|---|---|---|
| Recovery | 75.0% - 98.2% | The efficiency of analyte extraction from the sample matrix. |
| Limit of Detection (LOD) | Analyte-specific (e.g., ~0.1-0.3 µg/mL) | The minimum concentration at which the analyte can be reliably detected. |
| Limit of Quantitation (LOQ) | Analyte-specific (e.g., ~0.3-0.4 µg/mL) | The minimum concentration that can be measured with acceptable precision and accuracy. |
| Linearity (R²) | > 0.99 | The correlation coefficient indicating the linearity of the calibration curve. |
| Accuracy (Error %) | < 10% | The deviation of the measured value from the true value. |
| Reproducibility (RSD %) | Typically < 15% | The relative standard deviation of results from repeated analyses, often under different conditions (e.g., inter-lab). |
Suspect Screening Strategies for Novel Flame Retardants and Metabolites
As new flame retardants are introduced into commerce, analytical methods must adapt to detect not only the parent compounds but also their potential metabolites and transformation products. Suspect screening has emerged as a powerful strategy for identifying these previously untargeted compounds in complex samples. acs.org This approach is particularly useful for novel brominated flame retardants like PBT. oaepublish.com
Suspect screening typically employs high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QToF) HRMS. acs.org The strategy involves acquiring full-scan, high-resolution mass data from a sample. This data is then processed to search for the accurate masses of a list of "suspect" compounds—chemicals that are potentially present but are not on a routine target list. asu.edu
A successful suspect screening analysis of blubber from cetaceans stranded in Hong Kong identified the presence of pentabromotoluene (B47190) (PBT) among other novel halogenated flame retardants and their metabolites. acs.org The identification process relied on matching the exact mass-to-charge ratio (m/z) of detected signals to the theoretical m/z of PBT, with a mass error tolerance of less than 10 ppm and an isotope ratio difference of less than 10%. acs.org This methodology allows for the tentative identification of compounds for which analytical standards may not be readily available, providing a crucial tool for discovering emerging environmental contaminants. asu.edu Techniques like mass defect filtering can further refine the data, helping to distinguish halogenated compounds from the complex background matrix and revealing structural analogs or transformation products. asu.edumssm.edu
Regulatory Landscape and Risk Management Considerations for 2,3,4,5,6 Pentabromotoluene
Global and Regional Regulatory Frameworks (e.g., TSCA, REACH, Stockholm Convention)
2,3,4,5,6-Pentabromotoluene, a brominated flame retardant, is subject to evaluation and potential regulation under major international and national chemical frameworks. In the United States, the Toxic Substances Control Act (TSCA) grants the Environmental Protection Agency (EPA) the authority to assess and manage the risks posed by new and existing chemicals. While specific restrictions on this compound under TSCA are not prominent, the EPA has taken action against other persistent, bioaccumulative, and toxic flame retardants, indicating a trend toward stricter oversight of this chemical class. ul.com
In Europe, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation places the responsibility on industries to manage the risks that chemicals may pose to human health and the environment. While this compound is listed in the European Chemicals Agency (ECHA) inventory, it is not currently subject to specific restrictions under REACH Annex XVII. scantecnordic.se
The Stockholm Convention on Persistent Organic Pollutants (POPs) is a global treaty aimed at eliminating or restricting the production and use of chemicals that persist in the environment, bioaccumulate, and pose a risk to human health and the environment. wikipedia.orgundp.org While this compound is not currently listed as a POP under the Stockholm Convention, other brominated flame retardants, such as polybrominated diphenyl ethers (PBDEs), have been listed, highlighting the international concern over this class of chemicals.
Inclusion on Chemical Watchlists and High Concern Lists
Several jurisdictions and organizations maintain watchlists and high-concern lists to prioritize chemicals for further investigation and potential regulation. While this compound may not be explicitly named on all major lists, its status as a halogenated flame retardant places it within a category of chemicals that are frequently scrutinized. For instance, various states in the U.S. have started to regulate or consider legislation to ban organohalogen flame retardants in certain consumer products due to health concerns. unitls.com Lists such as the Minnesota Department of Health's Chemicals of High Concern identify substances that are known to be toxic, persistent, and bioaccumulative. scribd.com The Green Science Policy Institute also raises concerns about halogenated flame retardants as a class. greensciencepolicy.org
Current Regulatory Status and Restrictions on Use
Currently, there are no widespread, specific bans on the use of this compound. It is commercially available for use as a flame retardant in various materials, including textiles, rubber, unsaturated polyesters, and polyethylene. wikipedia.org However, the regulatory landscape for flame retardants is dynamic. In the U.S., several states have taken the initiative to restrict the use of certain organohalogen flame retardants in consumer products, with restriction limits often ranging from 25 to 1000 parts per million (ppm). unitls.com These state-level actions, along with the increasing scrutiny from federal agencies like the EPA, suggest a potential for future restrictions that could impact the use of this compound.
Implications for Environmental Monitoring and Human Exposure Assessment
The use of this compound as a flame retardant raises concerns about its potential release into the environment and subsequent human exposure. It is considered an air pollutant, and its presence in water and soil samples can be determined using analytical techniques like gas chromatography. chemicalbook.comlookchem.com The potential for human exposure is a significant consideration, as toluene (B28343), the parent compound of pentabromotoluene (B47190), is a known contaminant in both indoor and outdoor air, with urban areas showing higher concentrations due to traffic emissions. nih.gov While specific data on human exposure to this compound is limited, studies on the parent compound have shown potential for respiratory and other health effects. nih.gov This underscores the need for comprehensive environmental monitoring and human exposure assessments to understand the potential risks associated with this flame retardant.
Policy Needs for Safer Alternatives and Remediation Strategies
The growing concerns over the environmental and health impacts of halogenated flame retardants have led to a call for the development and adoption of safer alternatives. The EPA's Design for the Environment (DfE) program, for example, has worked to identify safer alternatives to other brominated flame retardants like hexabromocyclododecane (HBCD). lawbc.com Research is ongoing to find bio-based and less toxic alternatives to conventional solvents and flame retardants. europa.euchemsec.org
In addition to finding safer substitutes, there is a need for effective remediation strategies to address existing contamination. Research into the degradation and removal of related organophosphate flame retardants from water and soil is underway, exploring biological, chemical, and natural approaches. nih.gov These efforts highlight the importance of policy initiatives that not only restrict the use of hazardous chemicals but also promote the development of and transition to safer alternatives and support research into effective remediation technologies.
Data Tables
Table 1: Regulatory Frameworks and Status of this compound
| Regulatory Framework | Jurisdiction | Status of this compound |
|---|---|---|
| Toxic Substances Control Act (TSCA) | United States | Under EPA's authority for risk assessment; no specific prominent restrictions. |
| Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) | European Union | Listed in ECHA inventory; no specific restrictions under Annex XVII. scantecnordic.se |
Table 2: Chemical Watchlists and High Concern Designations
| List / Organization | Designation | Relevance to this compound |
|---|---|---|
| U.S. State-Level Regulations | Restrictions on organohalogen flame retardants | Potential for future inclusion due to its chemical class. unitls.com |
| Minnesota Department of Health | Chemicals of High Concern List | Aims to identify toxic, persistent, and bioaccumulative chemicals. scribd.com |
List of Chemical Compounds
Table 3: Chemical Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Toluene |
| Polybrominated diphenyl ethers (PBDEs) |
| Hexabromocyclododecane (HBCD) |
Q & A
What analytical methodologies are recommended for confirming the structural identity and purity of 2,3,4,5,6-pentabromotoluene in synthetic samples?
Basic Research Question
To confirm structural identity, nuclear magnetic resonance (NMR), liquid chromatography-mass spectrometry (LC-MS), and infrared (IR) spectroscopy are critical. For purity assessment, high-performance liquid chromatography (HPLC) with electrospray ionization mass spectrometry (ESI-MS) is recommended. A multi-method approach is essential, as outlined in quality control protocols:
- H-NMR : Compliance with structural features (e.g., methyl group and bromine substitution patterns) .
- LC-MS : Molecular ion peaks ([M]⁺) at m/z 486.6 (C₇H₃Br₅) with isotopic patterns matching bromine signatures .
- IR Spectroscopy : Peaks at 550–650 cm⁻¹ (C-Br stretching) and 2900–3000 cm⁻¹ (C-H aromatic) .
- HPLC-ESI-MS : Retention time alignment with reference standards and impurity quantification (≤0.5% total impurities) .
How can this compound be reliably quantified in complex environmental matrices like sediments or suspended particulate matter?
Advanced Research Question
A pressurized liquid extraction (PLE) method coupled with cleanup steps (gel permeation chromatography and solid-phase extraction) is optimal. Key parameters include:
- Extraction Solvents : Dichloromethane:hexane (1:1 v/v) for high recovery (>85%) .
- Cleanup : Oasis™ HLB cartridges to remove polar interferents and silica gel to eliminate lipids .
- Detection : Gas chromatography–mass spectrometry (GC-MS) with electron capture negative chemical ionization (ECNCI) for sensitivity (detection limits: 0.05–0.30 μg/kg dry weight) .
Data Contradictions : Co-elution with tetrabromo-p-xylene may occur; use high-resolution MS (HRMS) or dual-column confirmation to resolve overlaps .
What experimental challenges arise when studying the glass transition behavior of this compound in plastic crystalline phases?
Advanced Research Question
Dielectric spectroscopy and differential scanning calorimetry (DSC) reveal deviations from Arrhenius behavior near the glass transition temperature (Tg). Key findings include:
- Non-Arrhenius Dynamics : Slight curvature in relaxation time vs. 1/T plots near Tg, indicating low "fragility" typical of plastic crystals .
- Impurity Effects : Trace contaminants (e.g., pentachlorobenzene) suppress dielectric strength (Δε) and obscure DSC signals. Rigorous purification (>99% purity) is critical .
- Structural Stability : Powder X-ray diffraction confirms no phase changes below melting points, but rotational disorder complicates relaxation modeling .
How does this compound compare to legacy brominated flame retardants (BFRs) in terms of environmental persistence and bioaccumulation potential?
Basic Research Question
While this compound is less studied than PBDEs, its high bromine content (5 bromine atoms) and log Kow (~7.5) suggest significant persistence and bioaccumulation. Key comparisons:
- Persistence : Half-life in sediments exceeds decabromodiphenyl ether (BDE-209) due to resistance to microbial degradation .
- Bioaccumulation : Detected in suspended particulate matter (Western Scheldt estuary, 0.05–0.30 μg/kg) but absent in biota, indicating lower bioavailability than PBDEs .
What strategies are effective for resolving contradictions in degradation studies of this compound under UV irradiation?
Advanced Research Question
Photodegradation rates vary due to solvent polarity and light intensity. Methodological recommendations:
- Solvent Selection : Use acetonitrile:water (4:1) to mimic environmental conditions; avoid acetone due to radical scavenging .
- Quantum Yield Calculation : Normalize degradation rates to photon flux (e.g., 254 nm UV-C lamps) for cross-study comparisons .
- Contradictions : Discrepancies in half-lives (e.g., 2–8 hours) arise from hydroxyl radical (•OH) generation; include tert-butanol to quench •OH and isolate direct photolysis pathways .
How can researchers standardize reference materials for this compound in food matrix studies?
Advanced Research Question
Homogenization and stability testing are critical for infant formula or milk powder matrices:
- Homogenization : Dissolve powdered matrices in water, add analyte, and lyophilize to ensure uniform distribution .
- Stability : Store at −20°C with desiccants; monitor degradation over 12 months using LC-HRMS .
- Validation : Cross-validate with spike-recovery tests (85–110% recovery) and interlaboratory comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
